SOTS-1
Overview
Description
SOTS-1: is a chemical compound with the formal name 4,4’-[azobis(oxymethylene)]bis-benzoic acid . Its CAS number is 223507-96-8 . This compound serves as a chemical source of superoxide anion in aqueous solution . Superoxide radical anion is a toxic by-product of mitochondrial respiration, formed from approximately 1-4% of the oxygen metabolized by aerobic organisms.
Mechanism of Action
Target of Action
It has been used as a linker to construct three-dimensional metal–organic frameworks (mofs) . These MOFs have potential applications in various fields, including gas storage, separation, and catalysis .
Mode of Action
The mode of action of 4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid is primarily through its role as a linker in the formation of MOFs . It can connect various metal ions through different connection modes . The exact interaction with its targets and the resulting changes are subject to the specific MOF structure and the metal ions involved .
Result of Action
As a component of MOFs, its effects would be largely dependent on the properties of the specific MOF structure and the metal ions involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-[Diazenediylbis(oxymethylene)]dibenzoic acid. Factors such as temperature, pH, and presence of other ions can affect the formation and stability of the MOFs it forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: SOTS-1 can be synthesized through specific synthetic routes, although detailed procedures are not widely available in the literature. It is typically obtained through chemical reactions involving precursor compounds. Unfortunately, specific reaction conditions for its synthesis remain proprietary.
Industrial Production Methods: Information regarding large-scale industrial production methods for this compound is scarce. Researchers and manufacturers may employ specialized techniques to produce this compound, but these details are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: SOTS-1 can undergo various chemical reactions, including:
Thermal Decomposition: this compound thermally decomposes in aqueous solution to generate superoxide radical anion at a controlled rate.
Reaction with Oxygen: The intermediate formed during decomposition reacts with oxygen at the diffusion-controlled limit, producing superoxide radical anion.
Common Reagents and Conditions: The specific reagents and conditions used in this compound reactions are proprietary. the compound’s ability to generate superoxide makes it valuable for studying oxidative stress and reactive species.
Major Products: The primary product of this compound decomposition is superoxide radical anion, which plays a crucial role in biological systems.
Scientific Research Applications
SOTS-1 finds applications in various scientific fields:
Chemistry: Used as a controlled superoxide source for mechanistic studies.
Biology: Enables investigation of superoxide-related effects on biological systems.
Medicine: Relevant for understanding oxidative stress and its impact on health.
Industry: Potential applications in materials science and pharmaceutical research.
Comparison with Similar Compounds
While detailed comparisons are limited, SOTS-1’s uniqueness lies in its controlled superoxide release. Similar compounds include other superoxide generators or radical sources, but this compound’s specific properties set it apart.
Properties
IUPAC Name |
4-[[(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKCXZHPOIMNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693965 | |
Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223507-96-8 | |
Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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